Finastéride Carboxaldéhyde

Vue d'ensemble

Description

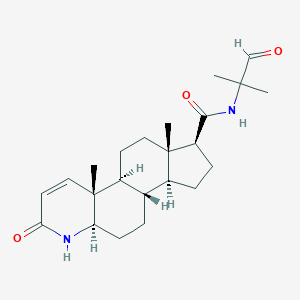

Finasteride Carboxaldehyde: is a metabolite of the 5α-reductase inhibitor Finasteride. It is identified in human bile and urine and is known for its role in the metabolic pathway of Finasteride . Finasteride itself is widely used for the treatment of benign prostatic hyperplasia and androgenetic alopecia .

Applications De Recherche Scientifique

Chemistry: Finasteride Carboxaldehyde is used in research to study the metabolic pathways of Finasteride and its effects on various biological systems .

Biology: In biological research, it helps in understanding the enzyme interactions and metabolic processes involving Finasteride .

Medicine: Medically, it is significant in studying the pharmacokinetics and pharmacodynamics of Finasteride, aiding in the development of more effective treatments for conditions like benign prostatic hyperplasia and androgenetic alopecia .

Industry: In the pharmaceutical industry, it is used to ensure the safety and efficacy of Finasteride by monitoring its metabolites .

Mécanisme D'action

Target of Action

Finasteride Carboxaldehyde primarily targets the Type II 5-alpha reductase , an intracellular enzyme that converts the androgen testosterone into 5α-dihydrotestosterone (DHT) . This enzyme is primarily located in the prostatic stromal cell .

Mode of Action

Finasteride Carboxaldehyde acts as a competitive and specific inhibitor of Type II 5α-reductase . By inhibiting this enzyme, it effectively reduces the levels of DHT in the body . DHT is considered to be the primary androgen involved in benign prostate hyperplasia and androgenic alopecia .

Biochemical Pathways

The inhibition of Type II 5α-reductase by Finasteride Carboxaldehyde affects the androgen-dependent pathways . It blocks the effects of the primary androgen involved in benign prostate hyperplasia and androgenic alopecia, thus reducing the risk for secondary complications while providing symptom control .

Pharmacokinetics

Finasteride Carboxaldehyde is expected to have similar ADME properties as Finasteride, given their structural similarity. Finasteride is well absorbed after oral administration . It undergoes extensive hepatic metabolism to essentially inactive metabolites, which are eliminated through the bile and urine . The terminal elimination half-life is 5–6 hours .

Result of Action

The molecular and cellular effects of Finasteride Carboxaldehyde’s action are primarily the reduction of DHT levels. This leads to a decrease in the size of the prostate gland and improvement in urinary symptoms in men with benign prostatic hyperplasia . In the context of male pattern hair loss, the reduction of DHT levels slows down or stops hair loss, and in many cases, allows hair follicles to recover and start producing healthier, thicker hairs .

Action Environment

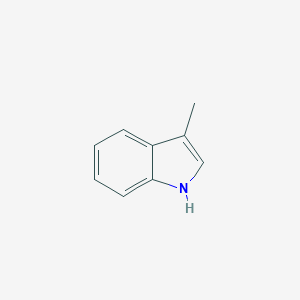

The action, efficacy, and stability of Finasteride Carboxaldehyde can be influenced by various environmental factors. For instance, the gut microbiota is involved in the bioconversion of indoles from tryptophan , which could potentially interact with the drug’s mechanism of action

Analyse Biochimique

Biochemical Properties

Finasteride Carboxaldehyde interacts with enzymes such as 5α-reductase . It is a product of the metabolic breakdown of Finasteride, which inhibits 5α-reductase, blocking the conversion of testosterone to dihydrotestosterone .

Cellular Effects

Its parent compound, Finasteride, influences cell function by inhibiting the conversion of testosterone to dihydrotestosterone, thereby affecting cell signaling pathways and gene expression .

Molecular Mechanism

Finasteride, from which it is derived, works by inhibiting 5α-reductase, preventing the conversion of testosterone to dihydrotestosterone .

Metabolic Pathways

Finasteride Carboxaldehyde is involved in the metabolic pathways of Finasteride. It is a metabolite of Finasteride and is found in human bile and urine .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of Finasteride Carboxaldehyde involves the metabolic conversion of Finasteride in the human body. This conversion is facilitated by enzymes in the liver and other tissues .

Industrial Production Methods: Industrial production methods for Finasteride Carboxaldehyde are not commonly reported, as it is primarily a metabolite rather than a directly synthesized compound. the production of Finasteride, its precursor, involves complex organic synthesis techniques, including the use of various reagents and catalysts to achieve the desired chemical structure .

Analyse Des Réactions Chimiques

Types of Reactions: Finasteride Carboxaldehyde can undergo several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Comparaison Avec Des Composés Similaires

Dutasteride: Another 5α-reductase inhibitor used for similar medical conditions.

Tamsulosin: An alpha-blocker used in combination with Finasteride for treating benign prostatic hyperplasia.

Uniqueness: Finasteride Carboxaldehyde is unique due to its specific role as a metabolite of Finasteride. Unlike other similar compounds, it provides insights into the metabolic fate of Finasteride in the human body, which is crucial for understanding its pharmacokinetics and pharmacodynamics .

Propriétés

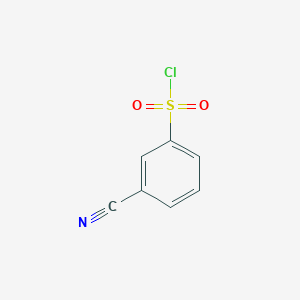

IUPAC Name |

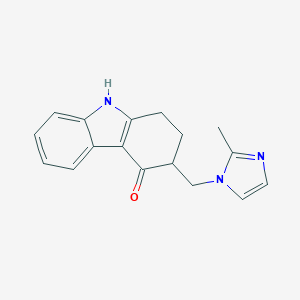

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-N-(2-methyl-1-oxopropan-2-yl)-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34N2O3/c1-21(2,13-26)25-20(28)17-7-6-15-14-5-8-18-23(4,12-10-19(27)24-18)16(14)9-11-22(15,17)3/h10,12-18H,5-9,11H2,1-4H3,(H,24,27)(H,25,28)/t14-,15-,16-,17+,18+,22-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWKLHNVFRBYLTN-WSBQPABSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)NC(C)(C)C=O)CCC4C3(C=CC(=O)N4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C=O)CC[C@@H]4[C@@]3(C=CC(=O)N4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60570310 | |

| Record name | (4aR,4bS,6aS,7S,9aS,9bS,11aR)-4a,6a-Dimethyl-N-(2-methyl-1-oxopropan-2-yl)-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60570310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154387-61-8 | |

| Record name | (4aR,4bS,6aS,7S,9aS,9bS,11aR)-4a,6a-Dimethyl-N-(2-methyl-1-oxopropan-2-yl)-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60570310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

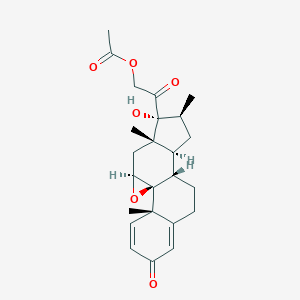

![(8R,9S,10R,13R,17S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B30375.png)